molecular formula C21H17F3O6S B13921576 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester

Cat. No.: B13921576
M. Wt: 454.4 g/mol
InChI Key: FHGHYKQQUONAPF-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester is a complex organic compound with a unique structure that includes a naphthalene ring, a phenylmethoxy group, and a trifluoromethylsulfonyl group

Preparation Methods

The synthesis of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthalene ring: This can be achieved through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride.

    Introduction of the phenylmethoxy group: This step involves the etherification of the naphthalene derivative with benzyl alcohol under acidic conditions.

    Addition of the trifluoromethylsulfonyl group: This is typically done using trifluoromethanesulfonic anhydride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane or toluene, and catalysts such as palladium or platinum.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethylsulfonyl group is known to enhance the compound’s ability to form strong interactions with these targets, leading to inhibition or activation of their function. The phenylmethoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester include:

    2-Naphthalenecarboxylic acid, 7-bromo-3-(phenylmethoxy)-, phenylmethyl ester: This compound has a bromine atom instead of the trifluoromethylsulfonyl group, leading to different reactivity and applications.

    2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-hydroxy-, ethyl ester:

Properties

Molecular Formula

C21H17F3O6S

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl 7-phenylmethoxy-4-(trifluoromethylsulfonyloxy)naphthalene-2-carboxylate

InChI

InChI=1S/C21H17F3O6S/c1-2-28-20(25)16-10-15-11-17(29-13-14-6-4-3-5-7-14)8-9-18(15)19(12-16)30-31(26,27)21(22,23)24/h3-12H,2,13H2,1H3

InChI Key

FHGHYKQQUONAPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)OCC3=CC=CC=C3)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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